[1,1-Biphenyl]-2,3-diol,2-amino-
Description
Chemical Identity and Nomenclature
2'-Amino-[1,1'-biphenyl]-2,3-diol exhibits a complex nomenclature system reflecting its structural characteristics and historical development in chemical literature. The compound is officially catalogued in PubChem with the identifier 441379 and possesses the molecular formula C12H11NO2 with a computed molecular weight of 201.22 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(2-aminophenyl)benzene-1,2-diol, which precisely describes the substitution pattern on the biphenyl framework.
Alternative nomenclature includes 2'-aminobiphenyl-2,3-diol, which emphasizes the position of the amino group on one phenyl ring and the hydroxyl groups on the adjacent ring. The compound is also referenced as 2'-amino-(1,1'-biphenyl)-2,3-diol in various chemical databases, maintaining consistency with biphenyl naming conventions. Chemical Abstract Service has assigned the registry number 148519-91-9 to this compound, providing a unique identifier for regulatory and commercial purposes.
The InChI (International Chemical Identifier) for this compound is InChI=1S/C12H11NO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H,13H2, which provides a standardized representation of its molecular structure. The corresponding InChIKey WPDDFIBFWKUENN-UHFFFAOYSA-N serves as a compressed version for database searches and computational applications.
Structural Characterization and Isomeric Forms
The structural architecture of 2'-amino-[1,1'-biphenyl]-2,3-diol consists of two phenyl rings connected by a carbon-carbon single bond, creating the characteristic biphenyl backbone. The compound features an amino group (-NH2) positioned at the 2' position of one phenyl ring and two hydroxyl groups (-OH) located at the 2 and 3 positions of the adjacent phenyl ring. This specific substitution pattern creates a unique chemical environment that influences both the compound's physical properties and biological activity.
The molecular geometry displays a non-planar conformation due to steric interactions between the substituents and the inherent flexibility of the biphenyl bond. Three-dimensional conformational analysis reveals that the dihedral angle between the two aromatic rings can vary, affecting the overall molecular shape and potential intermolecular interactions. The presence of both electron-donating (amino and hydroxyl) groups creates a complex electronic distribution that influences the compound's reactivity patterns.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C12H11NO2 | Computed |
| Molecular Weight | 201.22 g/mol | PubChem 2.2 |
| Monoisotopic Mass | 201.078979 Da | High Resolution MS |
| Formal Charge | 0 | Theoretical |
| Heavy Atom Count | 15 | Structural Analysis |
The compound exists as a single constitutional isomer with the specific substitution pattern described, though conformational isomers may exist due to rotation around the biphenyl bond. The amino group at the 2' position and the vicinal diol arrangement at positions 2 and 3 create a distinctive substitution pattern that distinguishes this compound from other aminobiphenyl derivatives. The electron-rich aromatic system, enhanced by the amino and hydroxyl substituents, contributes to the compound's susceptibility to electrophilic aromatic substitution reactions and its ability to participate in hydrogen bonding interactions.
Historical Context of Discovery and Research
The discovery and characterization of 2'-amino-[1,1'-biphenyl]-2,3-diol emerged from intensive research into carbazole degradation pathways conducted primarily during the late twentieth and early twenty-first centuries. Initial investigations focused on understanding how microorganisms could metabolize carbazole, a nitrogen-containing polycyclic aromatic compound found as an environmental pollutant. Researchers identified this aminobiphenyl derivative as a crucial intermediate formed during the initial oxidative attack on carbazole by bacterial dioxygenase enzymes.
Foundational work by research teams studying Pseudomonas species established the enzymatic pathway leading to the formation of 2'-amino-[1,1'-biphenyl]-2,3-diol through the action of carbazole 1,9a-dioxygenase. This enzyme system catalyzes the conversion of 9H-carbazole to 2'-aminobiphenyl-2,3-diol through a complex mechanism involving nicotinamide adenine dinucleotide phosphate and molecular oxygen. The reaction proceeds via attack at the 1 and 9a positions of carbazole, resulting in the formation of a highly unstable hemiaminal intermediate that undergoes spontaneous cleavage and rearomatization.
Subsequent research efforts focused on characterizing the enzymes responsible for the further metabolism of this compound, particularly the 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase systems found in various bacterial strains. Studies conducted on Pseudomonas resinovorans strain CA10 revealed the purification and characterization of this meta-cleavage enzyme, demonstrating its specificity for biphenyl-type catecholic substrates. The enzyme was found to be a heterotetramer with an α2β2 structure, exhibiting optimal activity at pH 8.5 and 35°C.
Significance in Biochemical and Environmental Research
2'-Amino-[1,1'-biphenyl]-2,3-diol occupies a central position in environmental biotechnology research due to its role as a key intermediate in the microbial degradation of carbazole and related nitrogen-containing aromatic compounds. The compound's significance extends beyond its function as a metabolic intermediate, serving as a model substrate for understanding the specificity and mechanism of bacterial dioxygenase enzymes involved in aromatic compound metabolism.
Environmental research has demonstrated the importance of this compound in bioremediation strategies for contaminated sites containing carbazole and related pollutants. The efficient bacterial conversion of carbazole to 2'-amino-[1,1'-biphenyl]-2,3-diol represents the initial step in a complete mineralization pathway that ultimately converts these persistent organic pollutants into harmless end products. Studies have shown that various bacterial strains, including Pseudomonas resinovorans and Pseudomonas species strain LD2, possess the enzymatic machinery necessary to catalyze these transformations.
| Research Application | Enzyme System | Bacterial Strain | Kinetic Parameter |
|---|---|---|---|
| Carbazole Degradation | Carbazole 1,9a-dioxygenase | P. resinovorans CA10 | Product Formation |
| Meta-cleavage Reaction | 2'-Aminobiphenyl-2,3-diol 1,2-dioxygenase | P. resinovorans CA10 | Km = 14 μM |
| Biodegradation Pathway | Complete Enzyme System | Pseudomonas sp. LD2 | Vmax = 44 mmol/min/mg |
Biochemical research has revealed the compound's role as a mouse metabolite, indicating its presence in mammalian metabolic processes and suggesting potential applications in pharmaceutical research. The compound's structural relationship to biphenyl-2,3-diol provides insights into the metabolic transformations of aromatic compounds in biological systems. Advanced analytical techniques have enabled researchers to track the fate of this compound in various biological and environmental matrices, contributing to our understanding of xenobiotic metabolism and environmental fate processes.
The enzymatic specificity demonstrated by 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase for this particular substrate has made it an important tool for studying enzyme-substrate interactions and developing biotechnological applications. Research has shown that this enzyme exhibits higher catalytic activities for biphenyl-type catecholic substrates compared to monoaromatic catechol derivatives, with a turnover rate of 360,000 molecules per enzyme per second. The enzyme's remarkable efficiency and specificity have implications for the development of biosensors and biocatalytic processes for environmental monitoring and remediation applications.
Properties
CAS No. |
148519-91-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.241 |
IUPAC Name |
1-amino-6-phenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H13NO2/c13-12(15)10(7-4-8-11(12)14)9-5-2-1-3-6-9/h1-8,11,14-15H,13H2 |
InChI Key |
JVZLGWMVLXFEQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(C2(N)O)O |
Synonyms |
[1,1-Biphenyl]-2,3-diol, 2-amino- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Biphenyl Diol Derivatives
Example Compound : [1,1'-Biphenyl]-4,4'-diol
- Molecular Formula : C₁₂H₁₀O₂
- Key Features: Hydroxyl groups at para positions; high melting point (287.6°C) and low solubility in non-polar solvents due to symmetry and hydrogen bonding .
- Comparison: Unlike the 4,4'-diol isomer, [1,1-Biphenyl]-2,3-diol,2-amino- has ortho-diol groups, which introduce steric hindrance and asymmetry. This asymmetry may enhance its utility in chiral environments, such as catalysis .
Amino-Substituted Biphenyls
Example Compound: Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate
- Molecular Formula: C₁₅H₁₅NO₂
- Key Features: An amino group at the 3'-position and an ester group at the 2-position.
Binaphthalene Derivatives
Example Compound : [1,1’-Binaphthalene]-2,3-diol (Analogous Structure)
- Molecular Formula : C₂₀H₁₄O₂
- Key Features : Acts as a chiral ligand in asymmetric catalysis due to its rigid binaphthalene backbone and hydroxyl groups .
Data Table: Key Properties of Comparable Compounds
Research Findings and Unique Attributes
Electronic and Steric Effects
- The ortho-diol groups in [1,1-Biphenyl]-2,3-diol,2-amino- create a sterically crowded environment, which may hinder certain reactions while promoting selectivity in others. This contrasts with para-substituted diols, which are more symmetric and less sterically demanding .
- The amino group’s electron-donating nature could modulate the electronic properties of the biphenyl system, enhancing its ability to coordinate with transition metals (e.g., Cu, Pd) in catalytic cycles .
Preparation Methods
Reaction Mechanism and Substrate Design
Ullmann coupling remains a foundational method for constructing biphenyl frameworks. The reaction typically employs aryl halides (e.g., bromophenols) and catalytic copper(I) iodide in polar aprotic solvents. For [1,1-Biphenyl]-2,3-diol,2-amino-, 3-bromo-2-aminophenol serves as a critical precursor. In a representative procedure, 3-bromo-2-aminophenol (5.0 mmol) is reacted with a phenylboronic acid derivative (5.5 mmol) in toluene/water (3:1 v/v) using Pd(PPh₃)₄ (8 mol%) and Na₂CO₃ (22 mmol) at 100°C for 16 hours. This method achieves moderate yields (65–83%) but requires stringent control over protecting groups to prevent oxidation of the amino and hydroxyl functionalities.
Solvent and Temperature Optimization
Data from analogous biphenyl syntheses highlight the role of dimethylformamide (DMF) in enhancing reaction efficiency. A patent by demonstrates that solvent thermal synthesis in DMF at 200°C for 70 hours elevates yields to 95% for H₄dobpdc, a related biphenyl dicarboxylate. While DMF’s high boiling point facilitates prolonged heating, its interaction with amino groups necessitates acidification (e.g., HCl) post-reaction to recover the free amine.
Suzuki-Miyaura Cross-Coupling for Regioselective Functionalization
Catalytic Systems and Boronic Acid Selection
The Suzuki-Miyaura reaction enables precise regiocontrol, critical for installing substituents at the 2- and 3-positions. A protocol from details the coupling of 3-bromophenol with substituted phenylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ in ethanol/toluene. For [1,1-Biphenyl]-2,3-diol,2-amino-, this method can be adapted by employing 2-amino-3-bromophenol and a boronic acid pre-functionalized with hydroxyl groups. Yields for analogous reactions range from 75% to 83%, contingent on steric and electronic effects of substituents.
Table 1: Suzuki-Miyaura Reaction Parameters and Yields for Biphenyl Derivatives
Post-Coupling Modifications
Following cross-coupling, acid hydrolysis or hydrogenolysis may be required to deprotect hydroxyl and amino groups. For example, acetyl-protected intermediates are treated with HCl in methanol to regenerate free -OH groups, as demonstrated in.
Oxidative Phenolic Coupling for Symmetric Biphenyls
Ferric Chloride-Mediated Dimerization
Oxidative coupling of 2-aminophenol derivatives using FeCl₃ provides a direct route to symmetric biphenyl diols. A study in describes the synthesis of 3,3′-diphenyl-[2,2′-binaphthalene]-1,1′-diol via FeCl₃-mediated coupling, achieving yields up to 78%. Adapting this method, 2-aminophenol can undergo similar dimerization under aerobic conditions, though competing side reactions (e.g., overoxidation) necessitate careful stoichiometric control.
Air as a Green Oxidant
Recent advances emphasize sustainable oxidants. Air oxidation of 2-phenyl-4-phenanthrol at 25°C for 48 hours yields 2,2′-diphenyl-[3,3′-biphenanthrene]-4,4′-diol (47% yield). For amino-substituted phenols, however, oxidative instability remains a challenge, requiring inert atmospheres or radical scavengers.
Protecting Group Strategies for Amino and Hydroxyl Moieties
Acetylation and Silylation
Protecting the amino group as an acetamide (via acetic anhydride) and hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers prevents undesired side reactions during coupling. Post-synthesis, deprotection is achieved using HCl (for acetamide) and tetrabutylammonium fluoride (for TBS ethers).
Boc Protection for Enhanced Stability
Incorporating a tert-butoxycarbonyl (Boc) group on the amine improves solubility in organic solvents. A protocol from details Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP, followed by Suzuki coupling and final deprotection with trifluoroacetic acid.
Emerging Methodologies and Catalytic Innovations
Q & A
Q. What are the optimal synthetic routes for [1,1-Biphenyl]-2,3-diol,2-amino-?
Methodological Answer: The synthesis typically involves multi-step reactions, including cross-coupling for biphenyl formation, hydroxylation, and amination. Key steps include:
- Suzuki-Miyaura coupling to construct the biphenyl backbone using palladium catalysts under inert conditions.
- Selective hydroxylation via electrophilic aromatic substitution (e.g., using HNO₃/H₂SO₄ followed by hydrolysis).
- Amination at the 2-position via Buchwald-Hartwig coupling or reductive amination.
Characterization requires ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS for purity assessment (>95%) .
Q. How can spectroscopic techniques validate the structure of [1,1-Biphenyl]-2,3-diol,2-amino-?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 4.5–5.0 ppm (hydroxyl groups, exchange with D₂O), and δ 2.8–3.2 ppm (amine protons).
- ¹³C NMR : Signals for carbons adjacent to -OH (δ 150–160 ppm) and -NH₂ (δ 40–50 ppm).
- FT-IR : Bands at ~3300 cm⁻¹ (-OH/-NH₂ stretch) and ~1250 cm⁻¹ (C-O stretch).
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 231.1 for C₁₂H₁₁NO₂) .
Q. What are the preliminary applications of this compound in coordination chemistry?
Methodological Answer: The compound acts as a bidentate ligand due to its hydroxyl and amine groups. Experimental design for coordination studies includes:
- Metal complex synthesis : React with transition metal salts (e.g., CuCl₂, FeSO₄) in ethanol/water.
- Stability constant determination : Use UV-Vis titration to assess binding affinity (e.g., logβ values for Cu²⁺ complexes) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing [1,1-Biphenyl]-2,3-diol,2-amino-?
Methodological Answer: A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent polarity) on yield and purity. Example factors:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 2 | 5 |
| Solvent | Ethanol | DMF |
Analysis : ANOVA identifies significant factors (e.g., temperature dominates yield, p < 0.05). Optimal conditions may involve 80°C, 3.5 mol% catalyst, and ethanol-DMF mixtures .
Q. How to address contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions may arise from varying assay conditions (e.g., cell lines, concentrations). Mitigation strategies:
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to μM).
- Dose-response replication : Conduct assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) with controlled pH and temperature .
Q. What computational models predict the reactivity of [1,1-Biphenyl]-2,3-diol,2-amino- in aqueous environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects using explicit water models (e.g., TIP3P) to assess stability.
- pKa prediction : Software like MarvinSuite estimates hydroxyl and amine group acidities (e.g., pKa ~9.5 for -NH₂) .
Q. How to design experiments probing the compound’s role in radical scavenging?
Methodological Answer:
- DPPH Assay : Measure absorbance decay at 517 nm after adding the compound (0.1–1.0 mM).
- Kinetic Studies : Use stopped-flow spectroscopy to track radical quenching rates.
- EPR Spectroscopy : Detect stable radical intermediates (e.g., TEMPOL adducts) .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported solubility values?
Methodological Answer:
- Standardized Protocols : Use OECD guidelines for solubility testing (e.g., shake-flask method at 25°C).
- Solvent Screening : Test in buffered solutions (pH 4–10) and organic solvents (logP vs. experimental logS).
- Validation : Compare with HPLC-derived solubility via saturation shake-flask .
Methodological Tools and Resources
| Technique | Application | Reference |
|---|---|---|
| Factorial Design | Optimizing synthesis conditions | |
| DFT/MD Simulations | Predicting reactivity and stability | |
| Meta-analysis | Resolving bioactivity contradictions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
